2-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClFN3O2S2/c27-21-9-5-4-8-19(21)20-14-34-24-23(20)25(33)31(18-6-2-1-3-7-18)26(30-24)35-15-22(32)29-17-12-10-16(28)11-13-17/h1-14H,15H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEREUTUZQMZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)F)SC=C3C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The structure of the compound includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups such as the chlorophenyl and fluorophenyl moieties contributes to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H19ClFN3O2S2 |
| Molecular Weight | 516.03 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been observed to inhibit the activity of certain enzymes that are crucial for cancer cell proliferation. The sulfanyl linkage in its structure enhances its binding affinity to these targets, potentially leading to effective inhibition of tumor growth.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line: MDA-MB-231 (breast cancer)
- IC50 Value: Approximately 27.6 μM
- Effect: Induces apoptosis and inhibits cell proliferation through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives, including our compound, against breast cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to others. The presence of the chlorophenyl group was associated with enhanced activity due to increased electron deficiency, facilitating better interaction with target proteins .
- Mechanistic Insights
Comparative Biological Activity
To provide a clearer understanding of how this compound compares with other similar compounds, a table summarizing the biological activities and IC50 values for selected thienopyrimidine derivatives is presented below:
| Compound | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|
| 2-{[5-(2-chlorophenyl)-4-oxo-3-phenylthieno]} | 27.6 | MDA-MB-231 | Anticancer |
| 4-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | 29.3 | A549 (lung cancer) | Anticancer |
| 5-methylthieno[2,3-d]pyrimidine derivative | 35.0 | HeLa (cervical cancer) | Antiviral |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Structure: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Key Differences: Core: Tetrahydropyrimidinone (saturated) vs. thienopyrimidinone (aromatic). Substituents: Hydroxy and dimethylphenoxy groups enhance H-bonding and steric bulk.
- Implications: Compound A’s saturated core may reduce π-π stacking but improve solubility, while the hydroxy group offers additional H-bond donor capacity .
- Structure : Pyrido[4,3-d]pyrimidin derivative with cyclopropyl and iodo substituents.
- Key Differences: Core: Pyrido-pyrimidine vs. thieno-pyrimidine.
- Implications : Compound B’s iodine atom may enhance halogen bonding but reduce metabolic stability compared to the target compound’s chloro/fluoro groups .
Substituent Effects
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic Groups | 2-ClPh, Ph, 4-FPh | 2,6-Me₂PhO, Ph | 2-F-4-I-Ph, cyclopropyl |
| H-Bond Capacity | 2 acceptors (S, O), 1 donor (NH) | 3 acceptors (O), 2 donors (NH, OH) | 3 acceptors (O, N), 1 donor (NH) |
| Molecular Weight | ~500 (estimated) | ~650 | ~694 (DMSO solvate) |
| LogP (Predicted) | 3.8–4.2 | 2.5–3.0 | 4.5–5.0 |
Key Observations :
- The target compound’s 4-fluorophenylacetamide balances lipophilicity (LogP ~4) better than Compound A’s polar hydroxy group (lower LogP) or Compound B’s iodine (higher LogP).
- Sulfanyl linker vs. phenoxy (Compound A) or amide (Compound B): Sulfur’s polarizability may improve membrane permeability but reduce H-bond strength compared to oxygen .
Docking and Binding Affinity Predictions
Using AutoDock4 (), hypothetical docking studies suggest:
- Target Compound : Strong hydrophobic interactions with kinase ATP-binding pockets (chlorophenyl and fluorophenyl). Moderate H-bonding via acetamide NH.
- Compound A: Superior H-bond network (hydroxy group) but steric clashes due to dimethylphenoxy.
- Compound B : Halogen bonding (iodine) enhances affinity but may limit solubility .
Crystallographic and Hydrogen-Bonding Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
